3-(4-(4-Ethoxy-2-methylphenyl)thiazol-2-yl)aniline
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Overview
Description
3-(4-(4-Ethoxy-2-methylphenyl)thiazol-2-yl)aniline is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Ethoxy-2-methylphenyl)thiazol-2-yl)aniline typically involves the reaction of 4-ethoxy-2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then reacted with aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Ethoxy-2-methylphenyl)thiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(4-(4-Ethoxy-2-methylphenyl)thiazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-(4-Ethoxy-2-methylphenyl)thiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The compound’s thiazole ring plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
3-(4-(4-Ethoxy-2-methylphenyl)thiazol-2-yl)aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H18N2OS |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-[4-(4-ethoxy-2-methylphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C18H18N2OS/c1-3-21-15-7-8-16(12(2)9-15)17-11-22-18(20-17)13-5-4-6-14(19)10-13/h4-11H,3,19H2,1-2H3 |
InChI Key |
VTJICBRMPGUHCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)C |
Origin of Product |
United States |
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